![molecular formula C25H25N7O2 B13549341 [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both acridine and azide functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate typically involves multiple steps, starting with the preparation of the acridine derivative The acridine core is often synthesized through a series of condensation reactions involving aromatic amines and aldehydes The dimethylamino groups are introduced via alkylation reactions using dimethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the azide group to an amine group, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (click chemistry).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide for azidation, copper sulfate and sodium ascorbate for click chemistry.
Major Products
Oxidation: N-oxides of the acridine derivative.
Reduction: Amino derivatives.
Substitution: Triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the acridine moiety, which exhibits strong fluorescence. It can be used in imaging techniques to study cellular processes and structures.
Medicine
In medicine, the compound’s azide group makes it a candidate for drug development, particularly in the field of targeted cancer therapies. The azide group can be used for bioorthogonal reactions, allowing for the selective targeting of cancer cells.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting the replication process and leading to cell death. The azide group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. These interactions can activate various signaling pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A fluorescent dye used in cell biology for staining nucleic acids.
Azidothymidine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS.
9-Aminoacridine: An antiseptic and a precursor for the synthesis of other acridine derivatives.
Uniqueness
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is unique due to the combination of acridine and azide functional groups in a single molecule. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C25H25N7O2 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
[[3,6-bis(dimethylamino)acridin-9-yl]amino] 2-(4-azidophenyl)acetate |
InChI |
InChI=1S/C25H25N7O2/c1-31(2)18-9-11-20-22(14-18)27-23-15-19(32(3)4)10-12-21(23)25(20)29-34-24(33)13-16-5-7-17(8-6-16)28-30-26/h5-12,14-15H,13H2,1-4H3,(H,27,29) |
Clave InChI |
RYTKGJKRUNHUCF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)N(C)C)NOC(=O)CC4=CC=C(C=C4)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


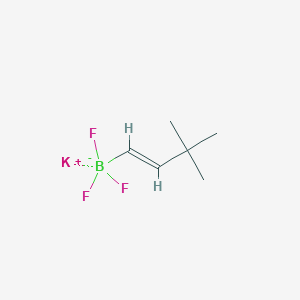
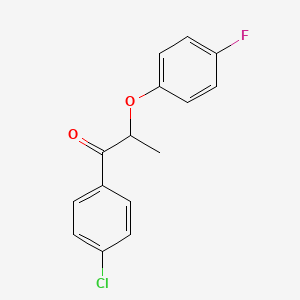
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)
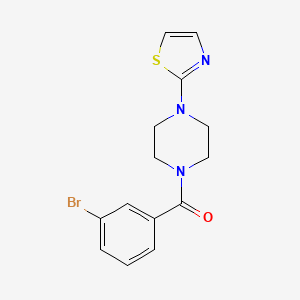

![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
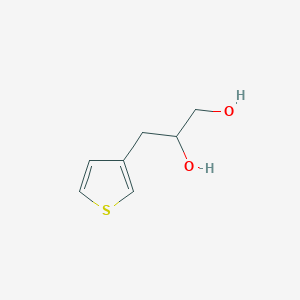
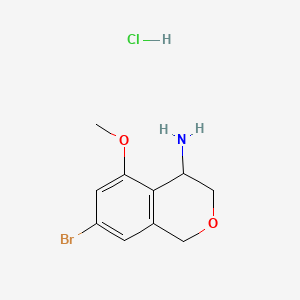
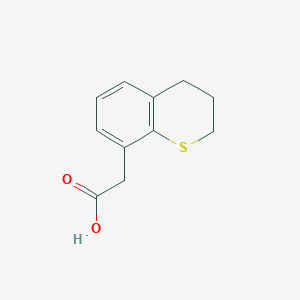
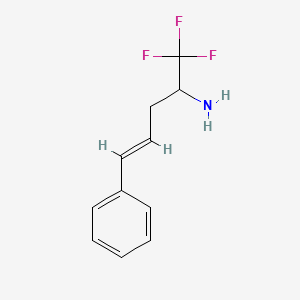

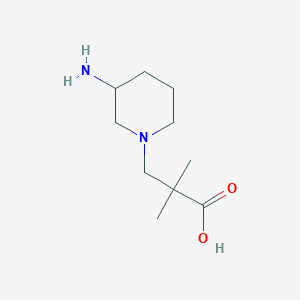
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
